3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-7-6-14-9(13)5-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZHAHCGKLOTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146111 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-71-4 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416712-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Representative Reaction Scheme:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Ac₂O, NaNO₂, DCE, 90°C | Acetylated intermediate (3a ) | 96% |
| Deacetylation | NaOMe/MeOH, rt | 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a ) | 95% |
Selective N-1 Protection with Tetrahydropyran (THP)
Protection of the pyrazole nitrogen (N-1) is achieved using dihydropyran (DHP) and catalytic p-TsOH:
- Conditions : DHP (3 eq), p-TsOH (0.1 eq) in DCM at 0°C → rt.
- Selectivity : Kinetic control favors N-1 protection (6a ) over N-2 (6b ) with a 75% yield for 5-bromo analogs.
- Chloro-Substrate Challenge : Selective protection for chloro-substituted cores requires chromatographic separation due to competing N-1/N-2 products.
Protection Outcomes:
| Substrate | Product (N-1) | Product (N-2) | Yield (N-1) |
|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine (4b ) | 6a | 6b | 75% |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a ) | 7a | 7b | 68% (after separation) |
Challenges and Optimization
- Regioselectivity : N-alkylation and halogenation outcomes depend on reaction time, temperature, and protecting groups (e.g., THP vs. SEM).
- Scalability : Dichloroethane (DCE) improves scalability during cyclization, avoiding purification of intermediates.
- Functionalization Order : Bromination before N-protection may reduce side reactions, as observed in SEM-deprotection studies.
Synthetic Route Proposal
A plausible route for 3-bromo-6-chloro-1-THP-pyrazolo[4,3-c]pyridine :
- Synthesize 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a ) from 6-chloro-4-methylpyridin-3-amine.
- Protect N-1 with THP to yield 7a .
- Introduce bromine at C-3 via Pd-catalyzed cross-coupling or directed metalation.
Critical Data Tables
Key Intermediates and Yields:
| Compound | Structure | Yield | Reference |
|---|---|---|---|
| 3a | 1’-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1’-one | 96% | |
| 4a | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | 95% | |
| 6a | 5-Bromo-1-THP-pyrazolo[3,4-c]pyridine | 75% |
Reaction Conditions for N-Protection:
| Parameter | N-1 Protection (THP) | N-2 Protection (THP) |
|---|---|---|
| Time | 2 hours | 2 hours |
| Base/Additive | p-TsOH | p-TsOH |
| Solvent | DCM | DCM |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN₃) or potassium iodide (KI)[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed efficacy against various cancer cell lines, suggesting that 3-bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine could be a lead compound for further development in anticancer therapies .
Neuroprotective Effects
Another area of exploration is the neuroprotective effects of this compound. Research has suggested that certain pyrazolo compounds can protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals .
Reagent in Chemical Reactions
The compound can also act as a reagent in various chemical reactions, including cyclization and functionalization processes. Its reactivity profile makes it suitable for creating diverse chemical entities that can be explored for biological activity or material properties .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing the thermal and mechanical properties of polymers. The bromine and chlorine substituents can improve the flame retardancy of polymer composites, making them suitable for applications in electronics and construction .
Nanomaterials
Furthermore, this compound has potential applications in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles during synthesis could lead to advancements in catalysis and sensor technology .
- Anticancer Activity Study
- Neuroprotective Effects Research
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c .... The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[4,3-c]pyridine Family
Key Observations
- Halogen Positioning : The presence of Br at position 3 and Cl at position 6 in the target compound distinguishes it from analogues like 6-bromo-1-THP-pyrazolo[4,3-c]pyridine, where Br is at position 4. This positional variance impacts reactivity in cross-coupling reactions .
- Core Heterocycle : Replacement of the pyrazolo ring with pyrrolo (e.g., 7-chloropyrrolo[2,3-c]pyridine) alters hydrogen-bonding capacity and cytotoxicity profiles. Pyrrolo derivatives exhibit enhanced activity against EGFR-overexpressing cancer cells .
- Solubility and Stability: The THP group in the target compound improves solubility compared to non-protected analogues (e.g., 4-chloro-1,7-naphthyridine), facilitating synthetic handling .
Pharmacological Activity Comparisons
Anticancer Potential
- The target compound’s pyrazolo[4,3-c]pyridine core mimics purine scaffolds, enabling interactions with kinases and DNA repair enzymes. However, pyrrolo[2,3-c]pyridine derivatives (e.g., 7-chloropyrrolo[2,3-c]pyridine) demonstrate superior cytotoxicity against A431 cells (EGFR-high, p53-null), suggesting that core heterocycle identity critically influences target selectivity .
- Pyrazolo[4,3-c]pyridine derivatives with halogen substituents (Br, Cl) show moderate antimicrobial activity, whereas fused pyrano-pyrimidine derivatives exhibit stronger antitumor properties .
Structural and Crystallographic Insights
X-ray crystallography studies of related pyrazolo[4,3-c]pyridines (e.g., 6f, 6p, 7e) reveal planar heterocyclic cores with substituents influencing ring puckering and intermolecular interactions.
Biological Activity
3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is a complex organic compound notable for its unique structure, which includes a tetrahydropyran ring and a pyrazolo[4,3-c]pyridine core. Its chemical formula is , and it has been synthesized for various biological applications, particularly in medicinal chemistry.
Chemical Structure
The compound features the following structural elements:
- Bromine and Chlorine Atoms : These halogens are integral to its biological activity.
- Tetrahydropyran Ring : This cyclic structure contributes to the overall chemical properties and reactivity of the compound.
- Pyrazolo[4,3-c]pyridine Core : This moiety is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and chlorine enhances its binding affinity to these targets, which may include various enzymes and receptors involved in critical biochemical pathways.
Potential Targets
- Protein Kinases : Similar compounds have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its potential anti-inflammatory effects.
- Microbial Inhibition : Some derivatives have demonstrated antimicrobial properties against various pathogens.
Research Findings
Recent studies have highlighted the compound's diverse biological activities:
- Anti-inflammatory Activity : Compounds similar to this compound exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Derivatives have been tested against bacteria such as E. coli and S. aureus, showing promising results in inhibiting microbial growth .
Case Studies
- Inhibition of CDK2 : A study demonstrated that pyrazolo[4,3-c]pyridines could inhibit CDK2 activity, leading to cell cycle arrest in cancer cells. This suggests that this compound could be explored further for anticancer applications .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures significantly reduced inflammation markers in animal models, providing a basis for developing anti-inflammatory drugs .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | Inhibits TNF-α and IL-6; effective against E. coli |
| 3-Bromo-6-chloro-pyrazolo[3,4-b]pyridine | Anticancer | Inhibits CDK2; induces apoptosis in cancer cells |
| Pyrazole derivatives | Various (anti-inflammatory, antimicrobial) | Broad spectrum of activities across different studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine, and how can intermediates be characterized?
- Methodology :
- Step 1 : Begin with halogenation of the pyrazolo[4,3-c]pyridine core. Use 3-fluoropyridine derivatives as precursors, reacting with anhydrous hydrazine under reflux (110°C, 16 hrs) to form the pyrazole ring .
- Step 2 : Introduce bromine at the 3-position via HBr treatment in NaOH (room temperature, 3 hrs), followed by neutralization with NaHSO₃ to isolate the brominated intermediate (29% yield) .
- Step 3 : Protect the pyrazole nitrogen with Boc groups (Boc₂O, DMAP, Et₃N in DMF, 16 hrs) to improve stability during subsequent reactions .
- Characterization : Confirm intermediates via LC-MS and ¹H/¹³C NMR . For example, in , intermediates showed distinct shifts for Boc-protected NH (δ 1.6 ppm) and pyridine protons (δ 8.2–8.5 ppm) .
Q. How can researchers ensure compound purity and stability during synthesis?
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final products, achieving >95% purity .
- Stability : Store the compound as a dihydrochloride salt at -20°C under inert gas (N₂/Ar) to prevent decomposition. highlights degradation risks at room temperature for related pyrazolo-pyridines .
- Handling : Employ gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed cross-couplings) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation steps be addressed?
- Issue : Competing bromination at the pyridine vs. pyrazole rings.
- Solution : Use directed ortho-metalation (DoM) with LiTMP to deprotonate specific positions, followed by quenching with electrophiles (e.g., Br₂). demonstrates this for brominated pyridines, achieving >80% selectivity .
- Alternative : Pd-catalyzed C-H activation with XPhos ligand () enhances selectivity for coupling chloro/bromo aryl partners .
Q. How should contradictory NMR data be resolved during structural confirmation?
- Case Study : A reported intermediate in showed unexpected splitting in NH signals (δ 1.6 ppm). This was traced to rotameric equilibria from hindered rotation in Boc-protected amines.
- Resolution :
- Perform VT-NMR (variable temperature) to coalesce split peaks.
- Validate via 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously .
- Data Table :
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 8.5 | Pyridine H | Singlet |
| 1.6 | Boc CH₃ | Triplet |
Q. What strategies optimize palladium-catalyzed cross-coupling reactions for this compound?
- Catalyst System : Use Pd₂(dba)₃/XPhos () in toluene/EtOH (3:1) at 100°C for 12 hrs. This system minimizes dehalogenation side reactions .
- Substrate Scope : Electron-deficient aryl halides (e.g., 3-chloro-4-fluoroaniline) couple efficiently (70% yield), while sterically hindered partners require microwave-assisted heating (150°C, 30 mins) .
- Troubleshooting : If yields drop below 50%, check for ligand degradation (replace XPhos) or moisture contamination (re-dry solvents over molecular sieves).
Contradiction Analysis
Q. Why do similar synthetic routes yield divergent outcomes for tetrahydropyran-protected pyrazolo-pyridines?
- Key Variables :
- Solvent polarity : DMF (high polarity) accelerates Boc protection but risks hydrolysis in aqueous workups. Switch to THF for acid-sensitive intermediates .
- Temperature : Overheating (>110°C) during cyclization causes retro-Diels-Alder decomposition of the tetrahydropyran ring. notes stability improvements at ≤90°C .
- Mitigation : Monitor reactions via TLC (hexane/EtOAc 4:1) and adjust conditions iteratively.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
